2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine
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Overview
Description
“2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine” is a chemical compound that is used as a raw material and intermediate in pharmaceuticals, agrochemicals, and dyestuff . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a new copolymer was synthesized via the reaction of a new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with a thiophene-based diboronic ester via Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine” is characterized by FT-IR and NMR spectroscopy . The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . The treatment of the latter chalcone with 2-cyanothioacetamide afforded the corresponding pyridinethione .Physical And Chemical Properties Analysis
The physical properties of the polymer, including solubility and viscosity, were studied, and the results showed good solubility and chain growth for the polymer . The maximum absorption peak for the polymer was 388 nm. The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV for the polymer .Scientific Research Applications
Catalysis and Hydroxylation of Aryl Bromides : A study demonstrated that substituted 2-pyridin-2-yl-1H-benzoimidazoles and 2-(1H-imidazol-2-yl)pyridines, including compounds similar to the query chemical, can promote CuI-catalyzed hydroxylation of aryl bromides. This finding suggests potential applications in catalysis and organic synthesis (Jia et al., 2011).
Nucleic-Acid Binding Agents : Research on dicationic diarylpyridines, which are structurally related to the query chemical, showed that these compounds can bind to nucleic acids. This property suggests potential applications in biochemistry and pharmaceuticals (Kumar et al., 1995).
Synthesis of Isoxazolones and Imidazopyridines : Another study focused on the synthesis of isoxazolones and their rearrangement to imidazopyridines and indoles. This research highlights the chemical versatility and potential synthetic applications of these compounds (Khalafy et al., 2002).
Corrosion Inhibition : A computational study explored the corrosion inhibition properties of imidazole derivatives, including 2-phenyl-imidazole[1,2α]pyridine and its halogenated versions. This research indicates potential applications in material science and corrosion prevention (Sundari et al., 2018).
Organometallic Chemistry : The use of pyridine N-functionalized carbene ligands in copper(I) complexes was studied, suggesting applications in organometallic chemistry and potentially in catalysis (Tulloch et al., 2001).
Imaging Agents for Alzheimer’s Disease : A phenyl-imidazo[1,2-a]pyridine derivative was evaluated as an imaging agent for β-amyloid in Alzheimer's disease, indicating potential applications in medical imaging and diagnostics (Yousefi et al., 2012).
Electron-Transport Materials for OLEDs : The synthesis of pyridine-containing phenanthroimidazole derivatives for use as electron-transport materials in OLEDs was reported, highlighting applications in electronic and display technologies (Wang et al., 2015).
Mechanism of Action
While the exact mechanism of action for “2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine” is not explicitly mentioned in the sources, it’s known that imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3/c15-11-6-4-10(5-7-11)13-9-17-14(18-13)12-3-1-2-8-16-12/h1-9H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYOHWMPZFAPEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine |
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